molecular formula C18H22N4O2S B2435378 N-(4-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1171597-59-3

N-(4-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2435378
CAS No.: 1171597-59-3
M. Wt: 358.46
InChI Key: JXTJYVPUJGSIJP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a thioacetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxyaniline: This can be achieved by the ethylation of 4-aminophenol.

    Formation of pyrimidinyl intermediate: This involves the reaction of 4-chloropyrimidine with pyrrolidine to form 6-(pyrrolidin-1-yl)pyrimidine.

    Thioacetamide linkage formation: The final step involves the reaction of the pyrimidinyl intermediate with 4-ethoxyaniline and thioacetic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The pyrimidinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thioacetamide linkage may also play a role in modulating the compound’s biological effects by interacting with thiol groups in proteins.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-((6-(morpholin-4-yl)pyrimidin-4-yl)thio)acetamide: Contains a morpholine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-2-24-15-7-5-14(6-8-15)21-17(23)12-25-18-11-16(19-13-20-18)22-9-3-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTJYVPUJGSIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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